molecular formula C16H12F3N5 B7476551 3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile

3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile

Cat. No.: B7476551
M. Wt: 331.29 g/mol
InChI Key: FECVPRDQBQETJP-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-b]pyridine group, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a trifluoromethyl group (-CF3), which is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of compounds .


Molecular Structure Analysis

The molecule contains a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and a methyl group attached to the pyridine ring. An amino-methyl-benzonitrile group is attached to the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The presence of the amino group could allow for reactions such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, which can increase the lipophilicity and metabolic stability of compounds .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5/c1-9-5-12(16(17,18)19)13-14(23-24-15(13)22-9)21-8-11-4-2-3-10(6-11)7-20/h2-6H,8H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECVPRDQBQETJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)NN=C2NCC3=CC(=CC=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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